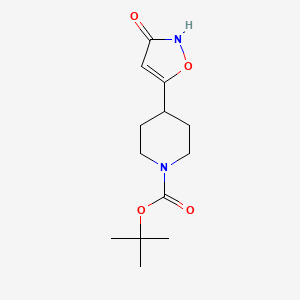

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially registered with the Chemical Abstracts Service under the number 782493-42-9, providing a unique identifier for scientific and commercial purposes. The molecular formula is established as C₁₃H₂₀N₂O₄, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms within the molecular structure.

The molecular weight of tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is precisely determined to be 268.31 grams per mole. This relatively modest molecular weight contributes to favorable physicochemical properties for synthetic manipulation and potential biological applications. The compound's molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)N1CCC(CC1)c2cc(no2)O.

The International Chemical Identifier for this compound provides a standardized method for representing its molecular structure: InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)15-6-4-9(5-7-15)10-8-11(16)14-19-10/h8-9H,4-7H2,1-3H3,(H,14,16). The corresponding International Chemical Identifier Key is HBAKXSYOYQVZSN-UHFFFAOYSA-N, which serves as a unique hash representation of the molecular structure. These standardized identifiers facilitate accurate communication and database searches within the scientific community.

The structural identification encompasses several distinct molecular regions that contribute to the compound's chemical behavior. The tert-butyl group provides steric bulk and influences the compound's solubility characteristics, while the carboxylate functionality serves as a protecting group for the piperidine nitrogen. The piperidine ring adopts a chair conformation in solution, providing conformational flexibility that can influence biological activity. The isoxazole ring contributes electron-rich character to the molecule and serves as a site for potential chemical modifications.

The 3-hydroxyisoxazol-5-yl substituent represents a particularly important structural feature, as the hydroxyl group can participate in hydrogen bonding interactions and serve as a reactive site for further synthetic elaboration. The positioning of this substituent at the 4-position of the piperidine ring creates specific spatial relationships that can influence molecular recognition and binding interactions. The overall three-dimensional structure of the molecule creates distinct regions of hydrophilicity and lipophilicity that contribute to its physicochemical properties.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate within the broader field of organic chemistry. Heterocyclic chemistry began its formal development in the 1800s, coinciding with the emergence of organic chemistry as a distinct scientific discipline. The foundation for modern heterocyclic chemistry was established through several key discoveries that demonstrated the importance of ring systems containing heteroatoms.

The discovery and characterization of piperidine, one of the key structural components of tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate, represents a significant milestone in heterocyclic chemistry. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who provided the name for this important heterocycle. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the first synthetic route to this important six-membered nitrogen-containing ring system.

The development of isoxazole chemistry, representing the other major heterocyclic component of the target compound, followed a different historical trajectory. The first contribution to isoxazole chemistry was made by Claisen in 1903, when he synthesized the first compound of this series through oximation of propargylaldehyde acetal. This pioneering work established the fundamental synthetic approach to isoxazole ring systems and demonstrated their potential utility in organic synthesis.

Several noteworthy developments shaped the evolution of heterocyclic chemistry throughout the nineteenth and twentieth centuries. In 1818, Brugnatelli isolated alloxan from uric acid, providing early evidence for the existence of complex nitrogen-containing heterocycles in biological systems. The year 1832 saw Dobereiner's production of furfural by treating starch with sulfuric acid, demonstrating practical methods for heterocycle synthesis from readily available starting materials. In 1834, Runge obtained pyrrole through dry distillation of bones, further expanding the repertoire of known heterocyclic compounds.

The twentieth century brought increasingly sophisticated approaches to heterocyclic synthesis and application. The 1906 synthesis of indigo dye by Friedlander represented a triumph of synthetic chemistry that displaced a large agricultural industry, demonstrating the practical importance of heterocyclic compounds. The 1936 isolation of chlorophyll derivatives from crude oil by Treibs provided evidence for the biological origin of petroleum and highlighted the ubiquitous nature of heterocyclic compounds in natural systems. The description of Chargaff's rules in 1951 emphasized the critical role of heterocyclic compounds, specifically purines and pyrimidines, in the genetic code.

| Year | Development | Researcher | Significance |

|---|---|---|---|

| 1850 | First synthesis of piperidine | Thomas Anderson | Established synthetic route to six-membered nitrogen heterocycles |

| 1852 | Independent synthesis of piperidine | Auguste Cahours | Confirmed structure and provided nomenclature |

| 1903 | First isoxazole synthesis | Claisen | Founded isoxazole chemistry through oximation methods |

| 1951 | Description of genetic role | Chargaff | Demonstrated biological importance of heterocycles |

The evolution of heterocyclic chemistry throughout the twentieth and twenty-first centuries has led to increasingly sophisticated synthetic methodologies and applications. Modern approaches to heterocycle synthesis emphasize efficiency, selectivity, and environmental compatibility. The development of compounds such as tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate represents the culmination of these historical advances, combining multiple heterocyclic systems within a single molecular framework to create versatile synthetic intermediates with diverse potential applications.

Contemporary research in heterocyclic chemistry continues to build upon these historical foundations while addressing modern challenges in pharmaceutical development, materials science, and sustainable chemistry. The design and synthesis of complex heterocyclic compounds like tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate reflects the maturation of the field and its continued relevance to addressing contemporary scientific and technological challenges. The compound exemplifies how historical developments in heterocyclic chemistry have enabled the creation of sophisticated molecular tools for modern synthetic and medicinal chemistry applications.

Properties

IUPAC Name |

tert-butyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)15-6-4-9(5-7-15)10-8-11(16)14-19-10/h8-9H,4-7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAKXSYOYQVZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate used in the synthesis of biologically active compounds such as Crizotinib. A synthesis method uses tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and concludes in three steps. The structure of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was confirmed via MS and 1HNMR spectrum, with a total yield of 49.9%.

Preparation of 4-(3-hydroxypropyl)-piperidine-1-carboxylic acid tert-butyl ester

Several methods exist for the preparation of 4-(3-hydroxypropyl)-piperidine-1-carboxylic acid tert-butyl ester:

- Method 1: Reacting 3-(4-piperidinyl)propanol with di(tert-butyl)carbonate in 1,4-dioxane, using sodium hydroxide and potassium hydrogensulfate. The reaction occurs at 0°C, then proceeds for 16 hours at room temperature. The product is extracted with ethylether, washed with a 10% solution of \$$KHSO4\$$, dried over \$$MgSO4\$$, and purified by chromatography on silica gel, eluting with ethyl acetate/cyclohexane mixtures.

- Method 2: Adding di-tert-butyl dicarbonate to a stirred solution of 3-piperidin-4-yl-propan-1-ol in anhydrous dichloromethane at ambient temperature under nitrogen. The mixture stirs for 2 hours, then purified via silica gel chromatography, eluting with 0-3% methanol in dichloromethane, which yields the product as a clear oil with an 88% yield.

- Method 3: reacting 3-(4-piperidyl)-1-propanol with di-tert-butyl dicarbonate in ethanol and stirring at room temperature for one hour. After distilling off the solvent under reduced pressure, the residue is purified by column chromatography (ethyl acetate-hexane=1/1 ethyl acetate) to yield the product as a light-yellow oil with an 82% yield.

- Method 4: Reacting 3- (piperidin-4-yl) propan-1-ol with \$$Boc2O\$$ in dioxane in the presence of 3M NaOH at 0°C, then stirring at room temperature for 12 hours. After removing the solvent under reduced pressure, the residue is dissolved in ethyl acetate. The organic phase is washed with saturated \$$NH4Cl\$$, \$$NaHCO3\$$, and brine, dried over anhydrous \$$Na2SO_4\$$, filtered, and concentrated to afford tert-butyl 4- (3-hydroxypropyl) piperidine-1-carboxylate.

Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6

A process for the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates of Formula (III) includes contacting a lactone with specific reagents.

Preparation of tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate

Prepared from N-methyl-N-phenylmethacrylamide and tert-butyl 4-iodopiperidine-1-carboxylate, the crude residue can be purified by column chromatography to yield the product as a colorless oil with an 88% yield.

- \$$^{1}H\$$ NMR (400 MHz, \$$CDCl_3\$$): \$$\delta\$$ 7.29 – 7.24 (m, 1H), 7.15 (d, J = 7.2 Hz, 1H), 7.09 – 7.03 (m, 1H), 6.85 (d, J = 7.7 Hz, 1H), 3.84 (brs, 2H), 3.22 (s, 3H), 2.41 (q, J = 13.3.

Preparation of tert-butyl 4-((5-chloro-1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate

Prepared from N-(4-chlorophenyl)-N-methyl methacrylamide and tert-butyl 4-iodopiperidine.

Preparation of tert-butyl 4-((1,3,5-trimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate

Prepared from N-methyl-N-(p-tolyl)methacrylamide and tert-butyl 4-iodopiperidine.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the isoxazole ring can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The isoxazole ring can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield isoxazole ketones, while reduction can produce isoxazole alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperidine ring and the isoxazole moiety suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates, while the isoxazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate belongs to a family of isoxazole-piperidine hybrids. A closely related analogue, tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (10l), provides a critical point of comparison (Table 1) .

Table 1: Comparative Analysis of Key Isoxazole-Piperidine Derivatives

Structural Insights

Isoxazole Ring Modifications: The 3-hydroxy group in the target compound enables hydrogen bonding, which is critical for interactions with biological targets like kinases or proteases. The carbamoyl group in 10l increases steric hindrance, which may reduce membrane permeability compared to the hydroxy-substituted analogue.

Piperidine Core :

- Both compounds retain the Boc-protected piperidine, ensuring stability during synthesis. However, the substitution pattern on the isoxazole alters the overall dipole moment, influencing solubility and crystallinity.

Structural Characterization Tools

- Crystallographic tools like SHELXL and ORTEP-3 (used for refining and visualizing molecular structures) are critical for comparing bond lengths, angles, and conformations in such derivatives . For example, the hydroxyisoxazole’s O–H bond distance could be precisely measured to predict hydrogen-bonding strength.

Biological Activity

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 246.29 g/mol

- CAS Number : 156185-63-6

- InChI Key : OXPWHPCCUXESFQ-UHFFFAOYSA-N

The biological activity of tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate primarily involves modulation of neurotransmitter systems, particularly glutamate receptors. Research indicates that compounds with isoxazole moieties can act as agonists or antagonists at various receptor sites, influencing synaptic transmission and plasticity.

Biological Activity

- Neuroprotective Effects : Studies have shown that derivatives of isoxazole can protect neurons from excitotoxicity, a condition caused by excessive stimulation of glutamate receptors, which is implicated in neurodegenerative diseases.

- Antidepressant Properties : Compounds with similar structures have been investigated for their potential antidepressant effects through the modulation of serotonin and norepinephrine pathways.

- Anti-inflammatory Activity : Some research suggests that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

- Neuroprotection in Animal Models : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various isoxazole derivatives in rodent models of stroke. Results indicated significant reductions in neuronal death and improved functional outcomes when treated with tert-butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate .

- Behavioral Studies : A behavioral assessment in mice demonstrated that administration of the compound led to increased locomotor activity and reduced signs of depression-like behavior, suggesting potential applications in treating mood disorders .

Data Table: Biological Activities Overview

Q & A

How can the synthesis of tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate be optimized for improved yield and purity?

Basic Research Question

Methodological Answer:

- Step 1: Optimize reaction stoichiometry using kinetic studies to identify rate-limiting steps. For example, control the coupling of isoxazole and piperidine moieties by adjusting molar ratios of reactants (e.g., 1:1.2 for nucleophilic substitution reactions) .

- Step 2: Screen solvents (e.g., DMF, THF, or dichloromethane) to enhance solubility of intermediates. Polar aprotic solvents often improve reaction homogeneity .

- Step 3: Monitor purity via HPLC or NMR spectroscopy. Use column chromatography with gradients (e.g., 5–30% ethyl acetate/hexane) to isolate high-purity fractions .

- Reference: Multi-step synthesis protocols and analytical validation from piperidine-carboxylate derivatives .

What computational strategies can predict reaction pathways for tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate in novel reactions?

Advanced Research Question

Methodological Answer:

- Strategy 1: Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for key steps like cyclization or hydroxylation .

- Strategy 2: Use cheminformatics tools (e.g., RDKit) to generate reaction networks. Prioritize pathways with low energy barriers (<25 kcal/mol) for experimental validation .

- Strategy 3: Integrate machine learning to analyze experimental data and refine computational models. For example, train models on existing kinetic data to predict optimal temperature ranges (e.g., 60–80°C) .

- Reference: ICReDD’s hybrid computational-experimental framework for reaction design .

What are the critical safety protocols for handling tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate in the laboratory?

Basic Research Question

Methodological Answer:

- Protocol 1: Use NIOSH-certified respiratory protection (e.g., OV/AG/P99 filters) when handling powdered forms to avoid inhalation .

- Protocol 2: Wear nitrile gloves (≥0.11 mm thickness) and chemical-resistant lab coats to prevent dermal exposure. Conduct regular glove integrity checks .

- Protocol 3: Store the compound in a ventilated, temperature-controlled environment (20–25°C) away from oxidizers. Use inert gas (N₂) purging for moisture-sensitive batches .

- Reference: Safety guidelines for piperidine-carboxylate derivatives .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility) of this compound?

Advanced Research Question

Methodological Answer:

- Approach 1: Standardize measurement conditions. For solubility, use USP buffers (pH 1.2–7.4) and report results as mg/mL ± SD (n=3). Discrepancies often arise from solvent purity or temperature fluctuations .

- Approach 2: Validate data using orthogonal techniques. Compare HPLC-derived purity (>95%) with elemental analysis to confirm stoichiometric consistency .

- Approach 3: Cross-reference with PubChem’s computed properties (e.g., logP, molar refractivity) to identify outliers .

- Reference: PubChem’s standardized physicochemical datasets .

What experimental designs are effective for probing the biological activity of this compound?

Basic Research Question

Methodological Answer:

- Design 1: Screen against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays. Use IC₅₀ values to quantify inhibition potency .

- Design 2: Assess cytotoxicity in HEK-293 or HepG2 cell lines via MTT assays. Include positive controls (e.g., cisplatin) and report viability at 24/48 hours .

- Design 3: Conduct molecular docking studies (AutoDock Vina) to predict binding modes to biological targets (e.g., COX-2 or β-amyloid) .

- Reference: Medicinal chemistry applications of piperidine-carboxylate derivatives .

How can researchers address challenges in scaling up reactions involving this compound?

Advanced Research Question

Methodological Answer:

- Step 1: Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent hot spots in batch reactors. Target Reynolds numbers >10,000 for turbulent flow .

- Step 2: Implement process analytical technology (PAT) for real-time monitoring. Use FTIR or Raman spectroscopy to track intermediate concentrations .

- Step 3: Design continuous-flow reactors with residence times <30 minutes to minimize side reactions (e.g., hydrolysis of the tert-butyl ester) .

- Reference: CRDC guidelines for reaction fundamentals and reactor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.